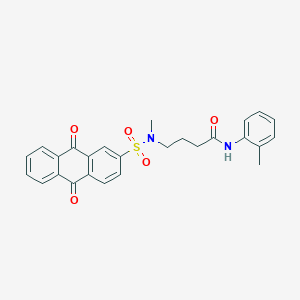
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide is a synthetic compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N1O4S. The structure features an anthraquinone backbone substituted with sulfonamide and butanamide groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that anthraquinone derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that anthraquinones can induce apoptosis in cancer cells through various pathways. For instance, they may inhibit topoisomerase enzymes or induce oxidative stress leading to cell death.
- Antimicrobial Properties : Anthraquinone derivatives have shown effectiveness against various bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Anti-inflammatory Effects : Some derivatives exhibit the potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as NTPDases, which are involved in nucleotide metabolism. This inhibition can lead to increased levels of extracellular ATP, influencing cell signaling pathways related to inflammation and cancer progression .
- Induction of Apoptosis : By activating caspase pathways or generating reactive oxygen species (ROS), this compound can promote programmed cell death in tumor cells .
- Antimicrobial Action : The presence of the sulfonamide group enhances the compound's interaction with microbial targets, potentially leading to cell lysis or metabolic disruption .
Anticancer Studies
A study evaluated the efficacy of various anthraquinone derivatives against cancer cell lines. The results indicated that those with structural modifications similar to this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this class of compounds. It was found that derivatives similar to our compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-8-3-6-11-23(17)27-24(29)12-7-15-28(2)34(32,33)18-13-14-21-22(16-18)26(31)20-10-5-4-9-19(20)25(21)30/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDSQWKVWSLUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













